![molecular formula C20H26ClN5O3 B2816564 1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione CAS No. 840480-77-5](/img/structure/B2816564.png)
1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione
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Overview
Description
Synthesis Analysis
This involves detailing the methods and steps used to synthesize the compound. It often involves multiple steps, each with specific reactants and conditions .Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include reactions where the compound is a reactant (used to make other compounds) or a product (formed from other compounds) .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Structural Analysis
This compound is part of a family of purine derivatives, which have been extensively studied for their synthesis and potential biological applications. Research has focused on developing new synthetic pathways for purine derivatives and investigating their chemical properties and interactions. For example, studies have explored the synthesis of fused purine-2,6-diones, demonstrating the versatility of purine compounds in forming complex heterocyclic structures with potential therapeutic applications (Hesek & Rybár, 1994).
Pharmacological Potential
The pharmacological interest in purine derivatives like "1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione" stems from their diverse biological activities. Studies have synthesized and evaluated the biological activities of purine derivatives, noting their potential as antiasthmatic agents and exploring their vasodilatory activities. Such research indicates the promising role these compounds could play in developing new therapeutic agents (Bhatia et al., 2016).
Receptor Affinity and Psychotropic Activity
Further investigations into the structural variations of purine-2,6-dione derivatives have been aimed at understanding their affinity for specific receptors and their resulting psychotropic effects. By modifying the purine core and exploring different substituents, researchers have developed compounds with notable affinity for serotonin receptors, highlighting the potential for designing new ligands with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Antitumor and Vascular Relaxing Effects
The antitumor activities and vascular relaxing effects of purine derivatives have also been a subject of research, with novel heterocycles being synthesized to examine their biological activities. This line of research offers insights into the potential of purine derivatives in cancer therapy and cardiovascular disease management, underscoring the broad applicability of these compounds in medicinal chemistry (Ueda et al., 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O3/c1-13(2)29-11-7-10-22-19-23-17-16(24(19)3)18(27)26(20(28)25(17)4)12-14-8-5-6-9-15(14)21/h5-6,8-9,13H,7,10-12H2,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYWQVUBBELXEQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)methyl]-3,7-dimethyl-8-(3-propan-2-yloxypropylamino)purine-2,6-dione |
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